molecular formula C9H19NO B041364 3-Amino-3-cyclohexyl-propan-1-ol CAS No. 109647-95-2

3-Amino-3-cyclohexyl-propan-1-ol

Cat. No. B041364
M. Wt: 157.25 g/mol
InChI Key: INIIZXNMNKIITF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methodologies : The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a compound related to 3-Amino-3-cyclohexyl-propan-1-ol, has been demonstrated. This synthesis involves fragment-coupling using 1-hydroxy-1H-benzotriazole and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, indicating a complex multi-step process for constructing related compounds (Abele, Seiler, & Seebach, 1999).

  • Cyclization Processes : Research on 3-(p-methylphenyl)propan-1-ol, a structurally similar compound, revealed cyclization via aryl radical cation and alkoxyl radical intermediates, demonstrating complex reaction pathways that may be relevant to 3-Amino-3-cyclohexyl-propan-1-ol synthesis (Goosen, McCleland, & Rinaldi, 1993).

Molecular Structure Analysis

  • X-Ray Crystallography : The molecular structure of related β-oligopeptides, derived from similar synthetic routes, has been examined using X-ray crystallography. This technique could potentially reveal the detailed molecular structure of 3-Amino-3-cyclohexyl-propan-1-ol, including bond angles and conformation (Abele et al., 1999).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : The synthesis of compounds like 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which share a similar backbone to 3-Amino-3-cyclohexyl-propan-1-ol, involves reactions with a variety of functional groups, indicating potential reactivity of 3-Amino-3-cyclohexyl-propan-1-ol with different chemical moieties (Large & Smith, 1982).

Physical Properties Analysis

  • Solubility and Stability : The solubility and stability of compounds structurally similar to 3-Amino-3-cyclohexyl-propan-1-ol can be studied using IR spectroscopy and NMR measurements, which provide insights into the compound's behavior in different solvents and under varying temperature conditions (Abele et al., 1999).

Chemical Properties Analysis

  • Chemical Transformations : The ability of related compounds to undergo transformations, such as cyclization and formation of complex structures, can shed light on the chemical properties and potential reactivity of 3-Amino-3-cyclohexyl-propan-1-ol in various chemical reactions (Goosen et al., 1993).

Scientific Research Applications

Synthesis and Dendrimer Applications

3-Amino-3-cyclohexyl-propan-1-ol has been utilized in the synthesis of poly(ether imine) dendrimers. A synthetic strategy involving a trifunctional monomer derived from 3-amino-propan-1-ol led to the construction of dendrimers with various functional groups at their peripheries. These dendrimers, particularly those with carboxylic acid terminations, exhibited non-toxic properties, making them suitable for biological applications (Krishna et al., 2005).

Molecular Recognition

Optically pure derivatives of 3-amino-3-cyclohexyl-propan-1-ol have been employed as chiral solvating agents for molecular recognition. These compounds facilitated the differentiation of isomers using NMR and fluorescence spectroscopy, demonstrating their potential in analytical chemistry for identifying and quantifying isomeric compounds (Khanvilkar & Bedekar, 2018).

Enzymatic Transesterification

Enzymatic transesterification methods using lipase have been applied to compounds within the structural family of 3-amino-3-cyclohexyl-propan-1-ol, providing a pathway for optical resolution. This approach highlights the compound's relevance in stereoselective synthesis, offering advantages in producing enantiomerically pure substances (Kresze & Sabuni, 1987).

Corrosion Inhibition

Tertiary amines derived from 3-amino-3-cyclohexyl-propan-1-ol have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. These compounds demonstrated anodic inhibition by forming a protective layer on the metal surface, indicating their potential use in materials science and engineering to prevent corrosion (Gao, Liang, & Wang, 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting that protective gloves should be worn, and if swallowed or if it gets in the eyes, medical advice should be sought .

properties

IUPAC Name

3-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIZXNMNKIITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588718
Record name 3-Amino-3-cyclohexylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-cyclohexylpropan-1-ol

CAS RN

109647-95-2
Record name 3-Amino-3-cyclohexylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-cyclohexylpropan-1-ol
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